molecular formula C19H24ClN5O4 B12419101 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride)

Cat. No.: B12419101
M. Wt: 424.9 g/mol
InChI Key: LYASKMMJFCEPIG-NIIDSAIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride): is a deuterated derivative of Alfuzosin, an alpha-1 adrenergic antagonist. This compound is primarily used in research settings, particularly in the study of alpha-1 adrenergic receptors and their role in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) involves multiple steps, starting from the parent compound, Alfuzosin. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods: Industrial production of this compound is not common due to its specialized use in research. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and isotopic enrichment required for research applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) exerts its effects by selectively inhibiting alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscles in the prostate and bladder neck, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include alpha-1 adrenergic receptors, and the pathways involved are primarily related to the adrenergic signaling cascade .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetradehydro Alfuzosin-d3 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings, particularly in the study of drug metabolism and receptor interactions .

Properties

Molecular Formula

C19H24ClN5O4

Molecular Weight

424.9 g/mol

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3;

InChI Key

LYASKMMJFCEPIG-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Canonical SMILES

CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Origin of Product

United States

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